Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2248258-11-7
VCID: VC4156031
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

CAS No.: 2248258-11-7

Cat. No.: VC4156031

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate - 2248258-11-7

Specification

CAS No. 2248258-11-7
Molecular Formula C13H24N2O3
Molecular Weight 256.346
IUPAC Name tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key UQLZRGZGQKILRK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1

Introduction

"Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate" is a spirocyclic compound that belongs to a class of organic molecules often used in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by a spiro linkage and functionalized with a tert-butyl carbamate group, makes it a versatile intermediate or building block in chemical synthesis.

Structural Characteristics

The compound features:

  • A spirocyclic core: The spiro linkage between a nitrogen-containing azaspiro ring and an oxygen-containing moiety introduces strain and rigidity.

  • A tert-butyl carbamate group: This functional group is commonly used as a protecting group for amines during chemical synthesis.

Molecular Representation

The molecular structure can be summarized as:

  • IUPAC Name: tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate.

  • SMILES Notation: CC(C)(C)OC(=O)N1CCC2(CCO2)CC1.

Medicinal Chemistry

Spirocyclic compounds like this one are highly valued in drug discovery for their ability to modulate biological activity through their unique three-dimensional structures. The rigidity of the spiro framework often enhances binding specificity to biological targets.

Synthetic Intermediate

The tert-butyl carbamate group serves as a protecting group for the amine functionality, allowing selective reactions at other sites on the molecule without interference from the amine.

Synthesis

The synthesis of "Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate" typically involves:

  • Formation of the spirocyclic core via cyclization reactions.

  • Introduction of the tert-butyl carbamate group through reaction with di-tert-butyl dicarbonate (Boc anhydride).

Safety and Handling

As with many organic compounds, proper safety protocols must be followed:

  • Flash Point: 174.2C174.2^\circ\text{C}, indicating moderate flammability.

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Store in a cool, dry place away from heat sources.

Spectroscopic Analysis

Standard methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure:

  • 1H^1H1H-NMR: Provides insights into hydrogen environments within the molecule.

  • 13C^{13}C13C-NMR: Confirms the carbon framework.

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